molecular formula C9H13BrN2 B13617305 5-Bromo-3-tert-butylpyridin-2-amine

5-Bromo-3-tert-butylpyridin-2-amine

Cat. No.: B13617305
M. Wt: 229.12 g/mol
InChI Key: UXWWTRHJDOPEJN-UHFFFAOYSA-N
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Description

5-Bromo-3-tert-butylpyridin-2-amine is an organic compound with the molecular formula C9H13BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a tert-butyl group at the 3-position, and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-tert-butylpyridin-2-amine typically involves the following steps:

    Bromination: Pyridine undergoes bromination using hydrogen bromide or another brominating agent to introduce a bromine atom at the 5-position.

    tert-Butylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-tert-butylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-tert-butylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-tert-butylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-tert-butylpyridin-2-amine is unique due to the presence of both a tert-butyl group and a bromine atom, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-3-tert-butylpyridin-2-amine

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)7-4-6(10)5-12-8(7)11/h4-5H,1-3H3,(H2,11,12)

InChI Key

UXWWTRHJDOPEJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC(=C1)Br)N

Origin of Product

United States

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